molecular formula C12H10N2O3S B5682826 N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide

N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide

Cat. No. B5682826
M. Wt: 262.29 g/mol
InChI Key: UAWSKUQDCFKEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide, also known as MNTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNTP belongs to the class of compounds known as nitroaromatics, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cell proliferation, inflammation, and infection. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to the induction of apoptosis in cancer cells. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has also been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide inhibits the growth and proliferation of cancer cells, reduces the production of pro-inflammatory cytokines, and inhibits the activity of bacterial and fungal pathogens. In vivo studies have shown that N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has anti-tumor and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has several advantages for lab experiments, including its high purity and stability, which makes it suitable for biological assays and in vivo studies. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide is also readily available and relatively inexpensive, making it accessible to researchers. However, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has some limitations, including its low solubility in water, which limits its use in certain biological assays, and its potential toxicity, which requires careful handling and monitoring.

Future Directions

For N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide research include the development of more efficient synthesis methods, the optimization of its biological activity and pharmacokinetics, and the exploration of its potential applications in combination therapy. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide also has potential applications in the development of new diagnostic tools and imaging agents for cancer and infectious diseases.

Synthesis Methods

N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with thionyl chloride to form 2-methyl-5-nitrophenyl isothiocyanate. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide. The synthesis of N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been optimized to produce high yields and purity, making it suitable for scientific research applications.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, N-(2-methyl-5-nitrophenyl)-2-thiophenecarboxamide has been studied for its antibacterial and antifungal activities.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWSKUQDCFKEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-nitrophenyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.